

Ramifenazone Hydrochloride (CAS No. 18342-39-7): A Technical Guide

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Compound of Interest

Compound Name: *Ramifenazone Hydrochloride*

Cat. No.: *B1216236*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ramifenazone Hydrochloride** (CAS No. 18342-39-7), a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). This document collates available data on its physicochemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and evaluation are also presented. Ramifenazone acts as an analgesic, antipyretic, and anti-inflammatory agent, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.^{[1][2]} This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Ramifenazone Hydrochloride is the hydrochloride salt of Ramifenazone (Isopyrin). While extensive experimental data on the hydrochloride salt is limited in publicly accessible literature, the properties of the free base (Ramifenazone, CAS No. 3615-24-5) provide valuable insights.

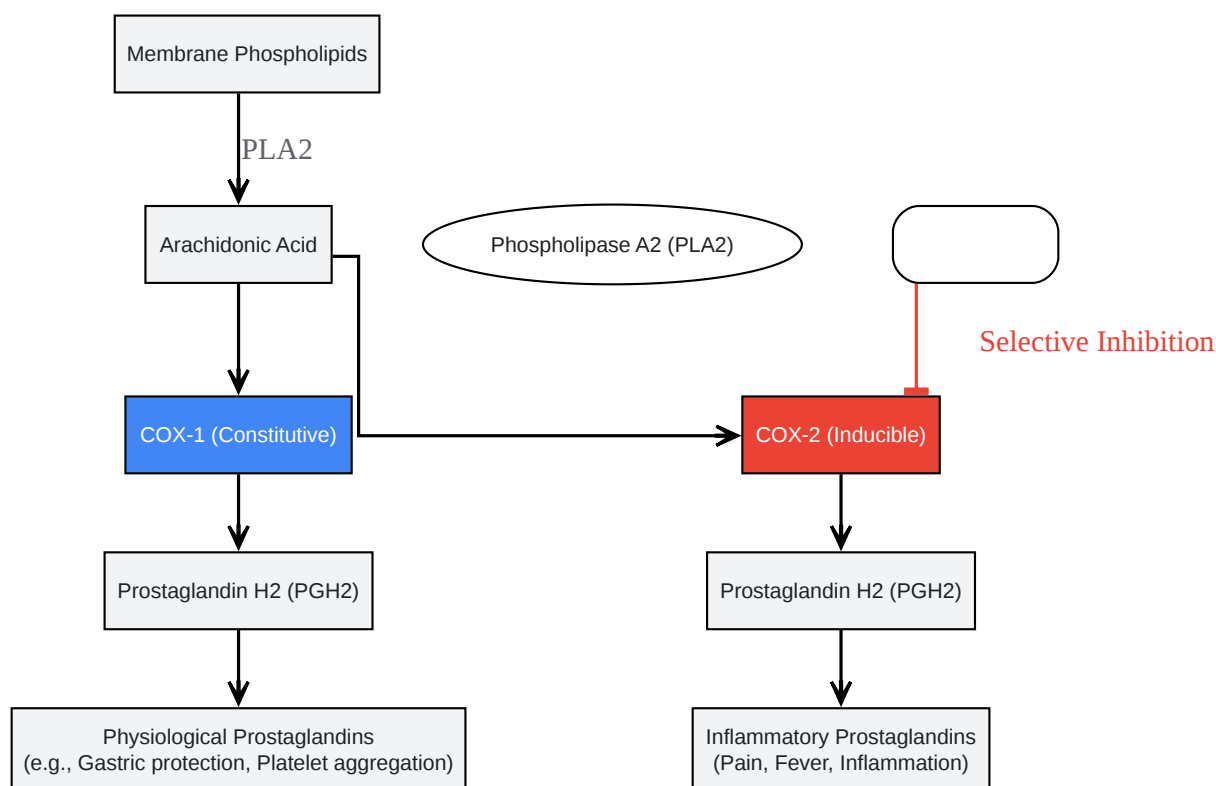
Property	Value	Reference
Chemical Name	1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride	[3]
Synonyms	Isopyrin hydrochloride, Isopropylaminophenazone hydrochloride	[3][4]
Molecular Formula	C ₁₄ H ₂₀ ClN ₃ O	[3]
Molecular Weight	281.78 g/mol	[3]
Melting Point	80 °C (for free base)	[5][6]
pKa (Predicted)	4.27 ± 0.20 (for free base)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol (for free base).	[5][6]

Mechanism of Action: Selective COX-2 Inhibition

Ramifenazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[2] It is identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the inflammatory response.[1] By selectively inhibiting COX-2, Ramifenazone reduces the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]

Signaling Pathway

The mechanism involves the blockade of the arachidonic acid cascade, as depicted below.



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Arachidonic Acid Cascade and COX-2 Inhibition by Ramifenazone.

In Vitro Efficacy

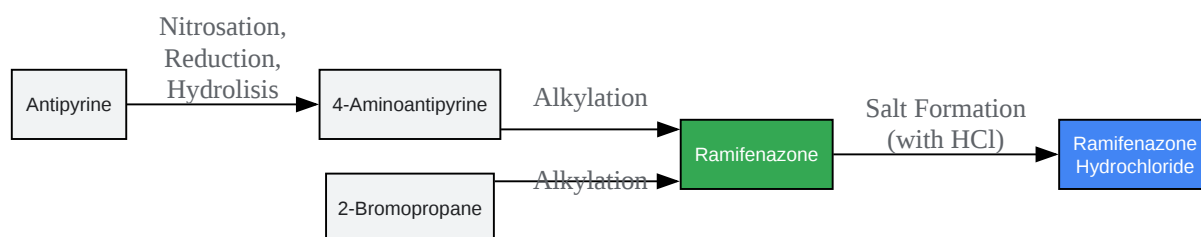
While specific, experimentally determined IC_{50} values for **Ramifenazone Hydrochloride** are not readily available in the surveyed literature, it is characterized as a selective COX-2 inhibitor. [1][2] The selectivity index (SI), calculated as the ratio of IC_{50} (COX-1) / IC_{50} (COX-2), is a key parameter in determining its therapeutic potential. A higher SI indicates greater selectivity for COX-2.[7]

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (SI)
Ramifenazone	[Data not available]	[Data not available]	[Data not available]
Celecoxib (Reference)	[Example Value]	[Example Value]	[Example Value]
Ibuprofen (Reference)	[Example Value]	[Example Value]	[Example Value]

Note: This table is a template. Actual values must be determined experimentally.

Synthesis

A detailed, step-by-step protocol for the synthesis of **Ramifenazone Hydrochloride** is not explicitly detailed in the available literature. However, the synthesis of the free base, Ramifenazone, is known to proceed from 4-aminoantipyrine and 2-bromopropane.[8] The general synthesis of pyrazolone derivatives often involves the condensation of a hydrazine derivative with a β-ketoester, followed by further modifications.[9][10] The synthesis of the precursor, 4-aminoantipyrine, involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[11]



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General Synthesis Pathway for **Ramifenazone Hydrochloride**.

Experimental Protocols

Determination of IC₅₀ Values for COX-1 and COX-2

This protocol is adapted from standard in vitro COX inhibitor screening assays and can be used to quantify the inhibitory potency of **Ramifenazone Hydrochloride**.^[1]

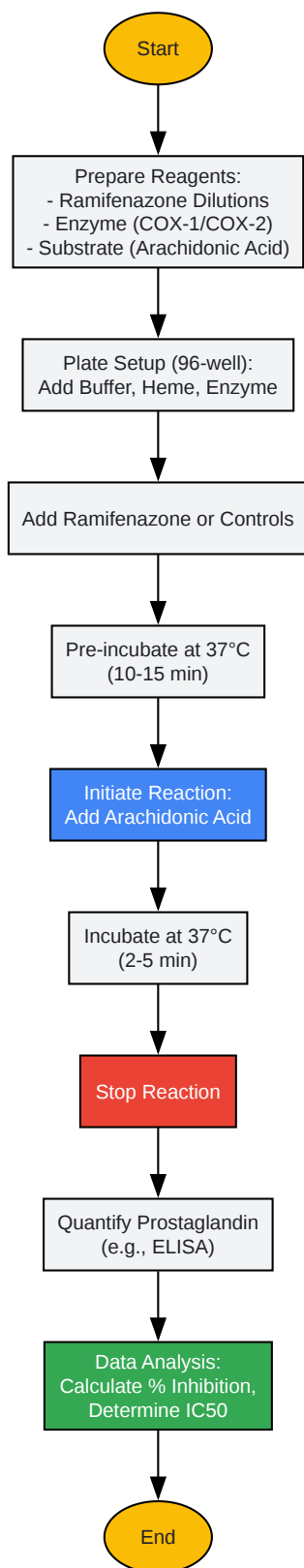
Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme
- **Ramifenazone Hydrochloride**
- Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
- DMSO (for dissolving compounds)
- Detection system (e.g., ELISA-based detection of PGE₂, or a colorimetric/fluorometric probe)
- 96-well microplate
- Incubator

Procedure:

- **Prepare Ramifenazone Dilutions:** Dissolve **Ramifenazone Hydrochloride** in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.
- **Enzyme Reaction Setup:**

- In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
- Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells.
- Incubation: Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
- Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).
- Detection: Quantify the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection method, such as ELISA.
- Data Analysis:
 - Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the Ramifenazone concentration.
 - Determine the IC₅₀ value, which is the concentration of Ramifenazone that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.



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Workflow for IC₅₀ Determination.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of a compound in vivo.

Materials:

- Wistar rats or Swiss albino mice
- **Ramifenazone Hydrochloride**
- 1% (w/v) Carrageenan solution in saline
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Standard drug (e.g., Indomethacin)
- Pletismometer

Procedure:

- **Animal Acclimatization:** Acclimatize animals to laboratory conditions for at least one week.
- **Grouping and Dosing:** Divide animals into groups: control (vehicle), standard, and test groups (different doses of **Ramifenazone Hydrochloride**). Administer the respective treatments orally or intraperitoneally.
- **Induction of Inflammation:** One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- **Measurement of Paw Volume:** Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- **Data Analysis:**
 - Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

- Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol provides a method to assess the acute toxicity and determine the LD₅₀ of a substance.

Materials:

- Healthy young adult female rats (nulliparous and non-pregnant)
- **Ramifenazone Hydrochloride**
- Appropriate vehicle
- Gavage needles

Procedure:

- Animal Preparation: Acclimatize animals and fast them overnight prior to dosing.
- Dosing (Up-and-Down Procedure):
 - Dose a single animal with a starting dose just below the estimated LD₅₀.
 - If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
 - If the animal dies, the dose for the next animal is decreased by the same factor.
 - Allow a 48-hour interval between dosing each animal.
- Observation: Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the time of death.

- **Body Weight:** Record the weight of each animal before dosing, weekly, and at the time of death.
- **Necropsy:** Perform a gross necropsy on all animals at the end of the study or at the time of death and record any pathological changes.
- **Data Analysis:** Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Toxicology

Toxicological data for **Ramifenazone Hydrochloride** is limited. The acute toxicity of the free base, Ramifenazone, has been reported in mice.

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Mouse	Oral	1070	[6]
Mouse	Intraperitoneal (i.p.)	843	[6]

Note: This data is for the free base (Ramifenazone), not the hydrochloride salt.

No Observed Adverse Effect Level (NOAEL) data from repeated dose toxicity studies are not available in the public domain.

Pharmacokinetics

Detailed pharmacokinetic parameters for **Ramifenazone Hydrochloride**, such as bioavailability, half-life, clearance, and volume of distribution, have not been extensively reported in the available literature. Such studies are crucial for determining the dosing regimen and understanding the drug's disposition in the body.

Clinical Studies

No significant clinical trial data for **Ramifenazone Hydrochloride** for analgesic or anti-inflammatory indications were identified in major clinical trial registries or published literature during the search for this guide. Its clinical use appears to be limited, and it may not have been developed for markets with extensive publicly available clinical trial data.^[2]

Conclusion

Ramifenazone Hydrochloride is a pyrazolone-class NSAID with selective COX-2 inhibitory activity. While its basic physicochemical properties and mechanism of action are established, there is a notable lack of comprehensive quantitative data in the public domain regarding its in vitro potency (IC₅₀ values), detailed pharmacokinetics, and a full toxicological profile (NOAELs). Furthermore, a detailed synthesis protocol and clinical trial data are not readily available. The experimental protocols provided in this guide offer a framework for researchers to conduct further investigations to fill these knowledge gaps, which would be essential for any future development of this compound as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The protocols described are for research purposes and should be carried out by qualified personnel in appropriate laboratory settings.

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